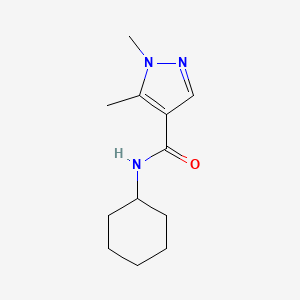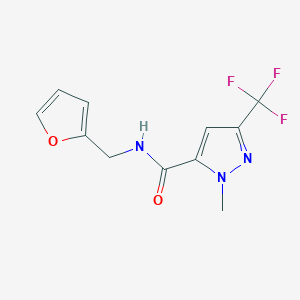
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MPPC belongs to the class of pyrazole-based compounds and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may also act by binding to specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments is its high potency and selectivity. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have a high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one of the limitations of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo studies. Another direction is to investigate its potential use as a tool to study protein-protein interactions in more detail. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can be performed through a simple reaction between 2-methylpyrazole-3-carboxylic acid and 4-aminopyridine. The reaction is carried out in the presence of a coupling agent and a base, resulting in the formation of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as an anticancer agent, as it has shown to inhibit the growth of cancer cells in vitro. In biochemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a tool to study protein-protein interactions. In pharmacology, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a drug to treat various diseases.
Propiedades
IUPAC Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-9(4-7-12-14)10(15)13-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJHGPQGUXXENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)




![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)



